molecular formula C10H8BrNO B1431266 Oxazole, 5-bromo-2-(2-methylphenyl)- CAS No. 1391739-99-3

Oxazole, 5-bromo-2-(2-methylphenyl)-

Cat. No.: B1431266
CAS No.: 1391739-99-3
M. Wt: 238.08 g/mol
InChI Key: YYFOKLYPAPYYJL-UHFFFAOYSA-N
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Description

Oxazole, 5-bromo-2-(2-methylphenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of a bromine atom and a methylphenyl group in its structure makes it a valuable compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-bromo-2-(2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoacetophenone with formamide in the presence of a base, such as potassium carbonate, to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-bromo-2-(2-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, oxazole N-oxides, dihydrooxazoles, and biaryl derivatives .

Scientific Research Applications

Oxazole, 5-bromo-2-(2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Oxazole, 5-bromo-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-bromo-2-(2-methylphenyl)- is unique due to the presence of the bromine atom and the methylphenyl group, which enhance its reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFOKLYPAPYYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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